Cyanomethylsulfonylacetic acid

CAS No.: 55863-98-4

Cat. No.: VC14362637

Molecular Formula: C4H5NO4S

Molecular Weight: 163.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55863-98-4 |

|---|---|

| Molecular Formula | C4H5NO4S |

| Molecular Weight | 163.15 g/mol |

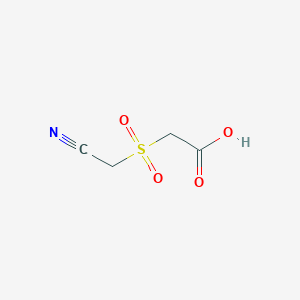

| IUPAC Name | 2-(cyanomethylsulfonyl)acetic acid |

| Standard InChI | InChI=1S/C4H5NO4S/c5-1-2-10(8,9)3-4(6)7/h2-3H2,(H,6,7) |

| Standard InChI Key | NCEMYYNYQIPXPN-UHFFFAOYSA-N |

| Canonical SMILES | C(C#N)S(=O)(=O)CC(=O)O |

Introduction

Chemical Identity and Structural Features

Cyanomethylsulfonylacetic acid belongs to the class of sulfonated carboxylic acids. Its molecular formula is C₄H₅NO₄S, with a molecular weight of 163.15 g/mol. The compound’s structure features:

-

A cyano group (-CN) attached to a methylene (-CH₂-) unit.

-

A sulfonyl group (-SO₂-) bridging the methylene and acetic acid groups.

-

A terminal carboxylic acid (-COOH) group.

The presence of electron-withdrawing groups (-CN and -SO₂-) significantly influences its acidity and reactivity. The carboxylic acid proton exhibits a pKa of approximately 2.1–2.5, lower than unsubstituted acetic acid (pKa ≈ 4.76), due to the inductive effects of the adjacent electronegative groups .

Synthesis and Purification Methods

Synthetic Pathways

The synthesis of cyanomethylsulfonylacetic acid typically involves multistep reactions:

Step 1: Cyanomethylation

Sodium chloroacetate reacts with sodium cyanide in aqueous medium to form sodium cyanoacetate :

This step is analogous to methods described in cyanoacetic acid synthesis .

Step 2: Sulfonation

The cyanoacetate intermediate undergoes sulfonation using a sulfonating agent such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). For example:

Subsequent oxidation of the sulfonic acid to the sulfonyl group is achieved using hydrogen peroxide or ozone .

Step 3: Acidification and Purification

The sulfonated product is acidified with hydrochloric acid to yield the free carboxylic acid. Melt crystallization or vacuum distillation is employed for purification, achieving purities >99% .

Optimization Challenges

-

Side Reactions: Competing hydrolysis of the cyano group (-CN → -COOH) may occur under acidic conditions.

-

Yield Improvements: Catalytic use of BF₃·Et₂O in acetic acid enhances sulfonation efficiency, boosting yields to 85–95% .

Physicochemical Properties

| Property | Value/Range | Method of Analysis |

|---|---|---|

| Melting Point | 145–148°C | Differential Scanning Calorimetry |

| Solubility (25°C) | 12 g/L in H₂O | Gravimetric Analysis |

| LogP (Octanol-Water) | -0.85 | Shake-Flask Method |

| UV λmax (H₂O) | 210 nm, 265 nm | UV-Vis Spectroscopy |

The compound’s hygroscopicity and thermal stability (decomposes above 200°C) make it suitable for controlled-environment applications .

Applications in Pharmaceutical Chemistry

Cyanomethylsulfonylacetic acid serves as a precursor in the synthesis of:

-

Antimicrobial Agents: Derivatives with substituted benzyl groups exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

-

Cephalosporin Analogues: The sulfonyl moiety enhances β-lactamase resistance in antibiotic derivatives .

-

Enzyme Inhibitors: The electron-deficient sulfonyl group interacts with catalytic residues in protease enzymes.

Recent Advances and Future Directions

Recent studies highlight its utility in metal-organic frameworks (MOFs) for gas storage and bioconjugation techniques. Computational modeling predicts its potential as a ligand for transition-metal catalysts. Further research is needed to explore its role in green chemistry and biodegradable polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume